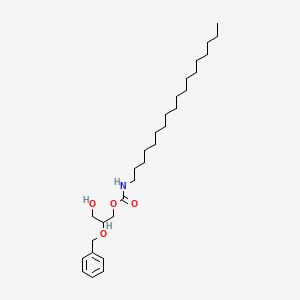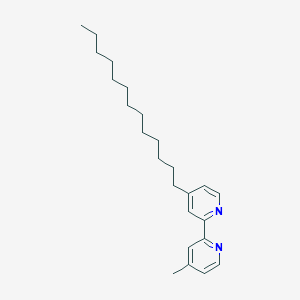
2-Hexylideneoxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexylideneoxolane is an organic compound with the molecular formula C10H18O. It is a member of the oxolane family, which are cyclic ethers containing a five-membered ring with one oxygen atom. The structure of this compound includes a hexylidene group attached to the oxolane ring, making it a unique compound with specific chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexylideneoxolane can be achieved through various methods. One common approach involves the use of Grignard reagents. For example, the reaction of a hexylidene halide with a Grignard reagent, followed by cyclization, can yield this compound . Another method involves the oxidation of alkenes to form the corresponding aldehydes, which can then undergo cyclization to form the oxolane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes, such as ozonolysis of alkenes, followed by cyclization reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Hexylideneoxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
2-Hexylideneoxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Hexylideneoxolane involves its interaction with specific molecular targets. The oxolane ring can interact with enzymes and receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyloxolane: A similar compound with a methyl group instead of a hexylidene group.
Tetrahydrofuran (THF): Another cyclic ether with a similar structure but without the hexylidene group.
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent with similar properties
Uniqueness
2-Hexylideneoxolane is unique due to its specific structure, which imparts distinct chemical and physical properties. Its hexylidene group provides additional hydrophobicity, making it suitable for specific applications in organic synthesis and industrial processes .
Propiedades
| 84254-10-4 | |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
2-hexylideneoxolane |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-7-10-8-6-9-11-10/h7H,2-6,8-9H2,1H3 |
Clave InChI |
GIROVIKDRVUXHR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=C1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one](/img/structure/B14415788.png)
![4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole](/img/structure/B14415789.png)
![1-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B14415790.png)
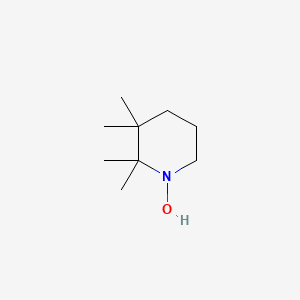
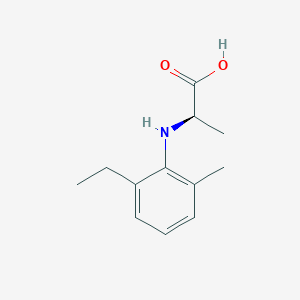
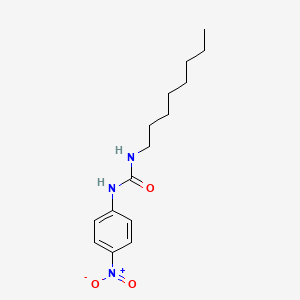
![[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B14415817.png)
![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
